molecular formula C12H13NO3 B6344335 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1240579-05-8

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No. B6344335
CAS RN: 1240579-05-8
M. Wt: 219.24 g/mol
InChI Key: GDKKNIZKDNPAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 380.2±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a flash point of 183.7±22.3 °C . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid has a variety of applications in scientific research. It is used in drug discovery and pharmacology to study the effects of various drugs on the body. Additionally, it is used in biochemistry to study the structure and function of proteins and other biomolecules. This compound is also used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations.

Advantages and Limitations for Lab Experiments

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid has several advantages for laboratory experiments. It is a relatively stable compound and is not easily degraded by heat or light. Additionally, this compound is non-toxic and has low solubility in water, making it easy to store and handle. However, this compound is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.

Future Directions

The potential future directions for 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid are numerous. One potential application is in the development of novel drugs to treat various diseases and disorders. Additionally, this compound could be used to study the effects of various drugs on the body and to develop new drugs with improved efficacy and safety profiles. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds on the body, as well as its potential therapeutic applications. Finally, this compound could be used to study the structure and function of proteins and other biomolecules, as well as its potential use in drug delivery.

Synthesis Methods

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-ethyl-3-methyl-2-indolinone with 6-methoxy-1H-indole-2-carboxylic acid in the presence of a catalyst such as palladium acetate. This reaction is carried out at temperatures between 80-100°C and yields this compound with a purity of up to 95%. Other methods of synthesis include the reaction of indole-2-carboxylic acid with ethyl-3-methyl-2-indolinone or the reaction of ethyl-3-methyl-2-indolinone with 1-ethyl-6-methoxy-1H-indole.

properties

IUPAC Name

1-ethyl-6-methoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKKNIZKDNPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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